![molecular formula C14H12O2SSe2 B12566832 [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol CAS No. 200508-92-5](/img/structure/B12566832.png)
[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol: is an organic compound that features a unique structure combining thiene and selenophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol typically involves the cyclization of terminal alkynes with elemental selenium. This reaction is catalyzed by copper and proceeds via a [2+2+1] cyclization mechanism . The reaction conditions are mild, and the process is highly regioselective, ensuring the formation of the desired product with high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure consistency and purity of the product, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiene or selenophene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or selenoxides, while reduction could produce alcohols or thiols.
Scientific Research Applications
Chemistry: In chemistry, [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology: The compound’s potential biological applications are still under investigation. Its ability to interact with biological molecules could make it useful in drug development or as a probe in biochemical studies.
Industry: In industry, this compound could be used in the production of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism by which [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol exerts its effects involves its interaction with molecular targets through its thiene and selenophene rings. These interactions can influence various pathways, depending on the specific application. For example, in organic electronics, the compound’s structure allows it to participate in charge transfer processes, enhancing the performance of electronic devices.
Comparison with Similar Compounds
Thienylmethanol: Similar in structure but lacks the selenophene rings.
Selenophenylmethanol: Contains selenophene rings but lacks the thiene rings.
Thienylselenophene: Combines thiene and selenophene rings but does not have the dimethanol functionality.
Uniqueness: [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol is unique due to its combination of thiene and selenophene rings with dimethanol functionality. This unique structure imparts specific electronic and chemical properties that are not found in similar compounds, making it valuable for specialized applications in materials science and organic electronics.
Properties
CAS No. |
200508-92-5 |
|---|---|
Molecular Formula |
C14H12O2SSe2 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
[5-[5-[5-(hydroxymethyl)selenophen-2-yl]thiophen-2-yl]selenophen-2-yl]methanol |
InChI |
InChI=1S/C14H12O2SSe2/c15-7-9-1-5-13(18-9)11-3-4-12(17-11)14-6-2-10(8-16)19-14/h1-6,15-16H,7-8H2 |
InChI Key |
KCDSHLZOSKKQJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C([Se]C(=C1)C2=CC=C(S2)C3=CC=C([Se]3)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
methyl}phosphonic acid](/img/structure/B12566762.png)
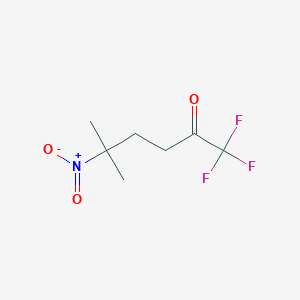
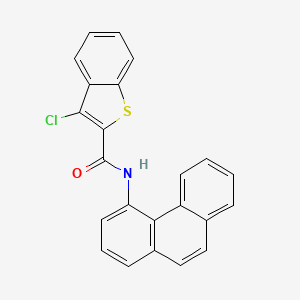
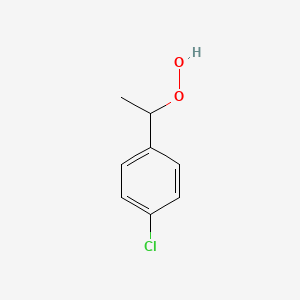
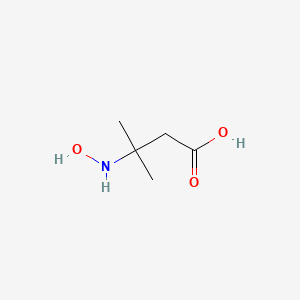
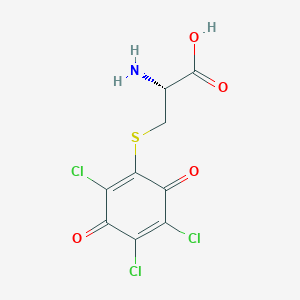
![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)

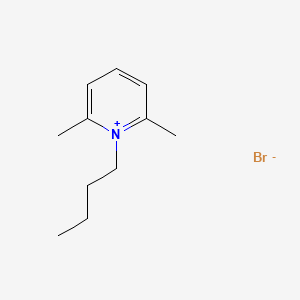
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
